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molecular formula C12H18O B8298082 3-Tert-butylbenzyl methyl ether

3-Tert-butylbenzyl methyl ether

Cat. No. B8298082
M. Wt: 178.27 g/mol
InChI Key: XKJKTQBNBKKXNM-UHFFFAOYSA-N
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Patent
US08629304B2

Procedure details

For the electrochemical methoxylation of 3-tert-butyltoluene of the formula (II), an electrolyte consisting of 105 g of the compound of the formula (II), 1.9 g of sulfuric acid (96-98%) as conductive salt and 593.1 g of methanol was electrolyzed at 45° C. and at a current density of 34 mA/cm2 in an undivided capillary gap cell having 10 round graphite electrodes (A=32 cm2) until an amount of charge of 15 F/mol of the compound of the formula (II) was reached. Work-up by distillation gave 33.3 g of the compound of the formula (I) and 7.5 g of 3-tert-butylbenzyl methyl ether, corresponding to a total yield of acetal and ether of 30%.
Quantity
593.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
105 g
Type
reactant
Reaction Step Four
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.9 g
Type
reactant
Reaction Step Six
[Compound]
Name
34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[CH3:17][OH:18]>>[CH3:17][O:18][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=1

Inputs

Step One
Name
Quantity
593.1 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)C
Step Three
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound
Quantity
105 g
Type
reactant
Smiles
Step Five
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
34
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Work-up by distillation

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
Name
Type
product
Smiles
COCC1=CC(=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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